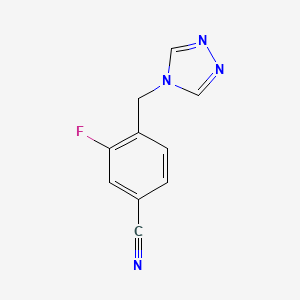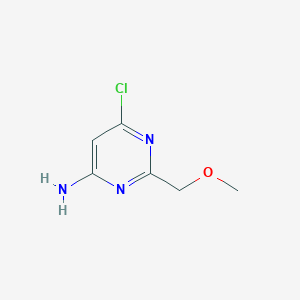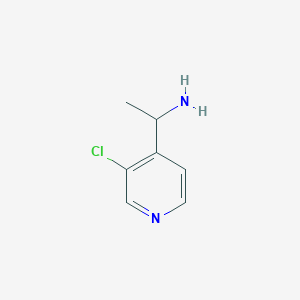
1-(3-Chloropyridin-4-yl)ethan-1-amine
Vue d'ensemble
Description
1-(3-Chloropyridin-4-yl)ethan-1-amine is a chemical compound with the CAS Number: 1149588-22-6 . It has a molecular weight of 156.61 . The IUPAC name for this compound is 1-(3-chloro-4-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
This compound is used as an intermediate in the preparation of pyridazinone derivatives, which are used as P2X7 receptor inhibitors . It’s also used in the preparation of N-biphenylmethylindole modulators of PPARG for the treatment of osteoporosis .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Microwave-assisted Synthesis of Derivatives
1-(3-Chloropyridin-4-yl)ethan-1-amine serves as a precursor in the microwave-assisted synthesis of various heterocyclic compounds. For instance, its derivatives, such as thieno[2,3-b]pyridin-2-amines and pyridin-3-yl ethanones, are synthesized with elemental sulfur and primary or secondary amines under microwave heating. These processes yield compounds with potential applications in pharmaceuticals and materials science due to their diverse biological activities and functional properties (Ankati & Biehl, 2010).
Crystal Structure Analysis
Crystal structure analysis of derivatives like 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, obtained from the reduction of related imines, provides insight into the molecular configurations and potential interactions in solid states. Such analyses are crucial for understanding the physicochemical properties and reactivity of these compounds, which is essential for their application in drug design and material science (Adeleke & Omondi, 2022).
Biocatalytic Applications
The compound and its derivatives have been explored in biocatalytic transamination reactions for the asymmetric synthesis of pyridylalkylamines. These reactions, facilitated by transaminases, demonstrate the utility of this compound in producing enantiopure amines, highlighting its application in creating chiral building blocks for pharmaceuticals (López-Iglesias et al., 2016).
Organocatalysis
In organocatalysis, derivatives of this compound have been utilized as parts of catalyst systems for asymmetric syntheses, such as the formation of γ-nitrocarbonyl compounds. These catalysts demonstrate the potential of the compound's derivatives in facilitating chemical reactions with high yield and enantioselectivity, offering pathways for the synthesis of complex organic molecules with defined chirality (Kostenko et al., 2018).
Electo-optic and Nonlinear Optical Materials
The architecture of compounds derived from this compound has been studied for its influence on the covalent self-assembly, microstructure, and nonlinear optical response of thin films. These studies provide valuable insights into the design of electro-optic materials and the development of advanced optical devices (Facchetti et al., 2006).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
Propriétés
IUPAC Name |
1-(3-chloropyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPIAZZODCNIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)

![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)
![6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1465800.png)
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
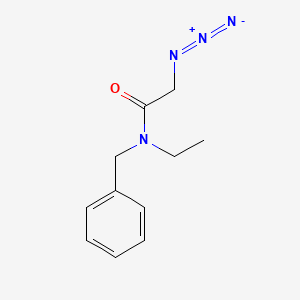
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1465804.png)

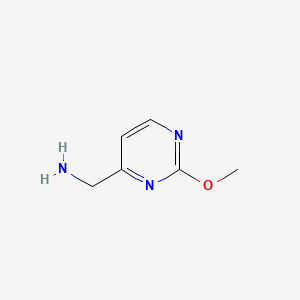
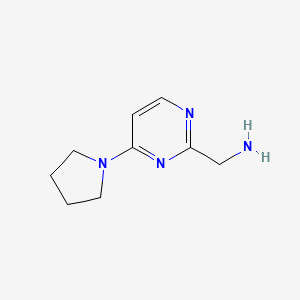
![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)
